
4-(1-Phenylethoxy)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Phenylethoxy)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a 1-phenylethoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Phenylethoxy)piperidine typically involves the reaction of piperidine with 1-phenylethanol under acidic or basic conditions. One common method includes the use of a strong acid catalyst such as sulfuric acid to facilitate the etherification reaction. The reaction is carried out by heating the reactants under reflux conditions to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of palladium-catalyzed hydrogenation and other catalytic processes can also be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(1-Phenylethoxy)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted piperidine derivatives .
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 4-(1-Phenylethoxy)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to the inhibition or activation of enzymatic activity, thereby exerting its pharmacological effects .
Comparison with Similar Compounds
4-(1-Phenylethoxy)pyridine: Similar in structure but with a pyridine ring instead of a piperidine ring.
4-(1-Phenylethoxy)tetrahydropyridine: A tetrahydropyridine analog with similar functional groups.
4-(1-Phenylethoxy)azepane: An azepane derivative with a seven-membered ring.
Uniqueness: 4-(1-Phenylethoxy)piperidine is unique due to its specific substitution pattern and the presence of the piperidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-(1-phenylethoxy)piperidine |
InChI |
InChI=1S/C13H19NO/c1-11(12-5-3-2-4-6-12)15-13-7-9-14-10-8-13/h2-6,11,13-14H,7-10H2,1H3 |
InChI Key |
LBPASGNNDPKFEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


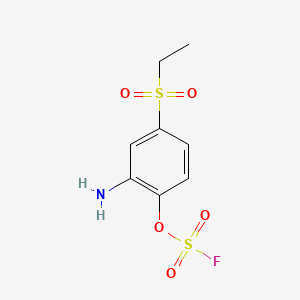
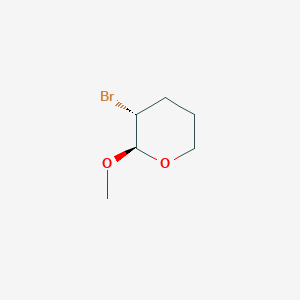
![4-[[4-(1H-imidazol-5-yl)phenyl]methyl]morpholine](/img/structure/B13524921.png)


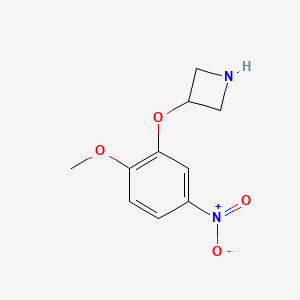
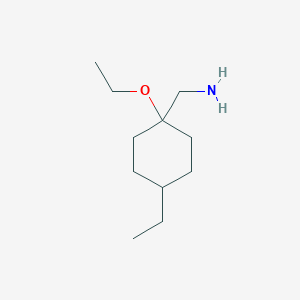

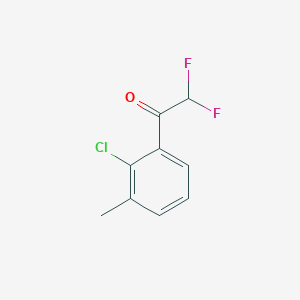
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide dihydrochloride](/img/structure/B13524984.png)

![5-[4-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13525009.png)
amine](/img/structure/B13525012.png)
![(3R)-3-[(4-chlorophenoxy)methyl]morpholinehydrochloride](/img/structure/B13525013.png)
